Pyrrolidine, 1-[[5-(dimethylamino)-1-naphthalenyl]sulfonyl]-
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Overview
Description
Pyrrolidine, 1-[[5-(dimethylamino)-1-naphthalenyl]sulfonyl]- is a compound that features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a versatile scaffold for the development of novel bioactive molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pyrrolidine, 1-[[5-(dimethylamino)-1-naphthalenyl]sulfonyl]- typically involves the construction of the pyrrolidine ring from various cyclic or acyclic precursors. One common method is the catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides, which allows for the creation of different stereochemical patterns . Another approach involves the functionalization of preformed pyrrolidine rings, such as proline derivatives .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods and conditions used can vary depending on the desired application and the availability of starting materials .
Chemical Reactions Analysis
Types of Reactions
Pyrrolidine, 1-[[5-(dimethylamino)-1-naphthalenyl]sulfonyl]- can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols .
Scientific Research Applications
Pyrrolidine, 1-[[5-(dimethylamino)-1-naphthalenyl]sulfonyl]- has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of pyrrolidine, 1-[[5-(dimethylamino)-1-naphthalenyl]sulfonyl]- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or by altering the enzyme’s conformation . The exact pathways involved can vary depending on the specific biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrrolidine derivatives, such as pyrrolizines, pyrrolidine-2-one, and pyrrolidine-2,5-diones .
Uniqueness
What sets pyrrolidine, 1-[[5-(dimethylamino)-1-naphthalenyl]sulfonyl]- apart from other similar compounds is its unique combination of functional groups, which confer specific biological activities and chemical reactivity. Its structure allows for efficient exploration of the pharmacophore space and contributes to the stereochemistry and three-dimensional coverage of the molecule .
Properties
CAS No. |
43040-78-4 |
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Molecular Formula |
C16H20N2O2S |
Molecular Weight |
304.4 g/mol |
IUPAC Name |
N,N-dimethyl-5-pyrrolidin-1-ylsulfonylnaphthalen-1-amine |
InChI |
InChI=1S/C16H20N2O2S/c1-17(2)15-9-5-8-14-13(15)7-6-10-16(14)21(19,20)18-11-3-4-12-18/h5-10H,3-4,11-12H2,1-2H3 |
InChI Key |
YDHGKNGVXOEORK-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)N3CCCC3 |
solubility |
34 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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